

(S)-Chroman-3-carboxylic acid CAS number and identification

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Compound of Interest

Compound Name: (S)-Chroman-3-carboxylic acid

CAS No.: 1260611-90-2

Cat. No.: B1311124

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Technical Monograph: (S)-Chroman-3-carboxylic Acid

Synthesis, Identification, and Pharmaceutical Utility Executive Summary & Chemical Identity

(S)-Chroman-3-carboxylic acid is the pharmacologically relevant enantiomer of the chroman-3-carboxylic acid scaffold.^[1] Unlike its unsaturated counterpart (chromone-3-carboxylic acid), the chroman derivative possesses a saturated C2-C3 bond, creating a chiral center at the C3 position. This structural feature is pivotal in drug discovery, particularly for designing rigidified amino acid mimetics, GPCR modulators, and enzyme inhibitors where stereochemistry dictates binding affinity.

Datasheet: Physicochemical Profile

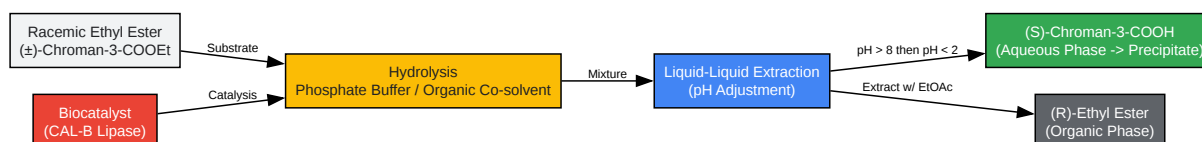
Property	Specification
Chemical Name	(3S)-3,4-dihydro-2H-chromene-3-carboxylic acid
CAS Number (S-isomer)	1260611-90-2
CAS Number (R-isomer)	1260609-71-9
CAS Number (Racemate)	22919-56-8
Molecular Formula	C ₁₀ H ₁₀ O ₃
Molecular Weight	178.19 g/mol
Chirality	S-enantiomer (Cahn-Ingold-Prelog)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, MeOH, EtOH; sparingly soluble in water

Synthesis & Resolution: The Kinetic Pathway

While asymmetric hydrogenation of chromene-3-carboxylic acid is possible, the most robust and scalable method for obtaining high enantiomeric excess (ee > 99%) is Enzymatic Kinetic Resolution (EKR). This process utilizes the stereoselectivity of lipases to hydrolyze only one enantiomer of the racemic ester.

Mechanistic Workflow

The following diagram illustrates the resolution logic, separating the desired (S)-acid from the unreacted (R)-ester.



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Figure 1: Enzymatic Kinetic Resolution workflow using *Candida antarctica* Lipase B (CAL-B) to isolate the (S)-enantiomer.

Experimental Protocol: Lipase-Mediated Resolution

Objective: Isolate **(S)-chroman-3-carboxylic acid** from racemic ethyl chroman-3-carboxylate.

- **Substrate Preparation:** Dissolve racemic ethyl chroman-3-carboxylate (10.0 g, 48.5 mmol) in a mixture of acetone (20 mL) and phosphate buffer (100 mL, 0.1 M, pH 7.5).
- **Enzymatic Hydrolysis:** Add *Candida antarctica* Lipase B (CAL-B, immobilized, e.g., Novozym 435) (1.0 g).
- **Incubation:** Stir the suspension vigorously at 30°C. Monitor conversion via HPLC. The enzyme preferentially hydrolyzes the (S)-ester.
- **Termination:** Stop the reaction when conversion reaches ~45-50% (typically 24-48 hours) to ensure high enantiomeric purity of the product. Filter off the immobilized enzyme.
- **Separation (Critical Step):**
 - Adjust filtrate to pH 8.0 using saturated NaHCO₃.
 - Extract the unreacted (R)-ester with ethyl acetate (3 x 50 mL). Keep the organic layer for recovery if needed.
 - Acidify the remaining aqueous phase (containing the (S)-carboxylate) to pH 2.0 using 1N HCl.
 - The **(S)-Chroman-3-carboxylic acid** will precipitate or form an oil. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- **Recrystallization:** Recrystallize from EtOAc/Hexane to upgrade ee% to >99%.

Analytical Identification & Quality Control

Proving the identity of the (S)-enantiomer requires distinguishing it from the (R)-enantiomer and the racemate. A standalone optical rotation test is insufficient; a chiral HPLC method is

mandatory.

Method 1: Chiral HPLC Validation

Principle: Separation on a polysaccharide-based stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) under reversed-phase or normal-phase conditions.

Parameter	Condition
Column	Chiralpak AD-H or Chiralpak IG (4.6 x 250 mm, 5 μ m)
Mobile Phase	Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm and 254 nm
Temperature	25°C
Expected Result	(S)-isomer typically elutes after (R)-isomer on AD-H (verify with standard).

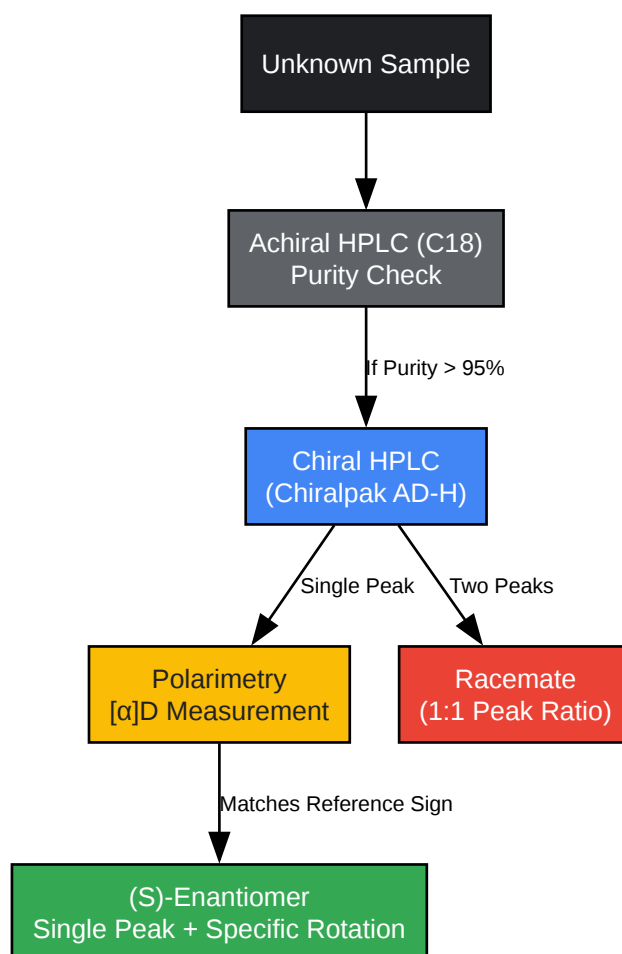
Method 2: Absolute Configuration Logic

To assign the "S" configuration without X-ray crystallography, apply the Cahn-Ingold-Prelog (CIP) priority rules to the C3 chiral center:

- Priority 1: -COOH (Carbon bonded to 3 oxygens).[2]
- Priority 2: -O-CH₂-Aryl (The C2 carbon bonded to the ring oxygen).
- Priority 3: -CH₂-Aryl (The C4 benzylic carbon).
- Priority 4: -H (Hydrogen).

Configuration: View the molecule with H in the back.[3][4] If the sequence 1 -> 2 -> 3 is Counter-Clockwise, it is (S).

Analytical Decision Tree



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Figure 2: Quality Control decision tree for validating stereochemical identity.

Applications in Drug Discovery

(S)-Chroman-3-carboxylic acid serves as a restricted conformation scaffold.

- **Amino Acid Mimetics:** It acts as a constrained analogue of phenylalanine or tyrosine. The rigid chroman ring locks the side chain vectors, reducing entropic penalty upon binding to protein targets.
- **GPCR Modulators:** Used in the synthesis of metabotropic glutamate receptor (mGluR) allosteric modulators. The carboxylic acid moiety often forms a critical salt bridge with arginine or lysine residues in the receptor binding pocket.

- **Fragment-Based Design:** Due to its low molecular weight (178.19) and defined stereochemistry, it is an ideal "fragment" for screening against novel therapeutic targets.

References

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